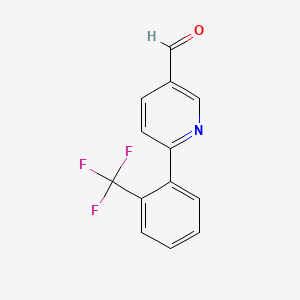
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde est un composé chimique de formule moléculaire C13H8F3NO et d'une masse molaire de 251,20 g/mol . Ce composé se caractérise par la présence d'un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même lié à un groupe nicotinaldéhyde.
Méthodes De Préparation
La synthèse du 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde implique généralement les étapes suivantes:
Matière de départ : La synthèse commence avec le 6-(trifluorométhyl)pyridine-3-ylméthanol.
Oxydation : Le groupe alcool est oxydé en aldéhyde en utilisant le periodinane de Dess-Martin dans le dichlorométhane à température ambiante. La réaction est agitée pendant 1,5 heure, suivie d'un traitement avec de l'hydroxyde de sodium et d'une extraction avec de l'éther diéthylique.
Purification : Le produit brut est purifié par chromatographie pour donner l'aldéhyde désiré.
Analyse Des Réactions Chimiques
Le 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde subit diverses réactions chimiques, notamment:
Oxydation : Le groupe aldéhyde peut être encore oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : L'aldéhyde peut être réduit en alcool correspondant en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution aromatique nucléophile dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent le periodinane de Dess-Martin pour l'oxydation et le borohydrure de sodium pour la réduction. Les principaux produits formés comprennent les alcools, les acides et les dérivés substitués correspondants.
Applications De Recherche Scientifique
Le 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde a plusieurs applications en recherche scientifique:
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses interactions avec diverses enzymes et récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et d'intermédiaires pour les produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. Il peut interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of 6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Le 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde peut être comparé à d'autres composés similaires tels que:
6-(4-(Trifluorométhyl)phényl)nicotinaldéhyde : Ce composé possède le groupe trifluorométhyle en position para au lieu de la position ortho.
6-(Trifluorométhyl)nicotinaldéhyde : Ce composé ne possède pas le cycle phényle et a le groupe trifluorométhyle directement lié au groupe nicotinaldéhyde.
Le positionnement unique du groupe trifluorométhyle dans le 6-(2-(Trifluorométhyl)phényl)nicotinaldéhyde lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C13H8F3NO |
|---|---|
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
6-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-4-2-1-3-10(11)12-6-5-9(8-18)7-17-12/h1-8H |
Clé InChI |
KWMIRHYLWDQLFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
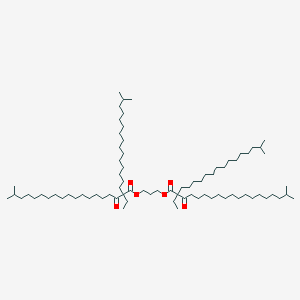
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
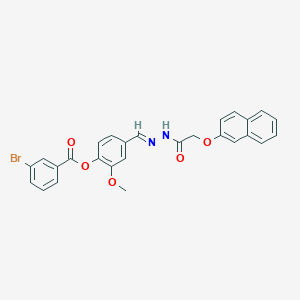
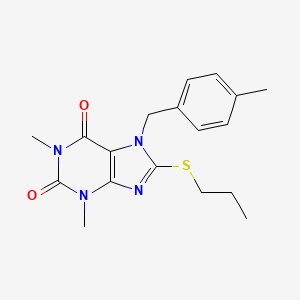
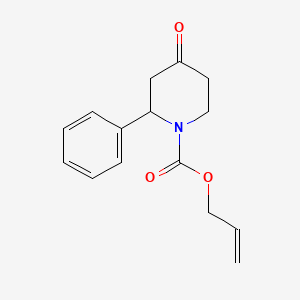
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

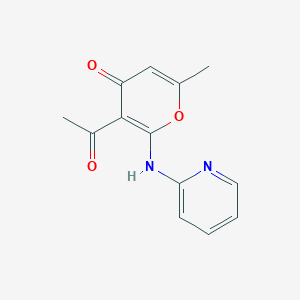

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
